Sodium perbromate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

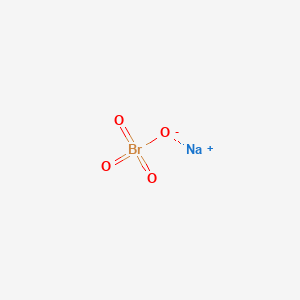

Sodium perbromate is a chemical compound composed of the sodium ion and the perbromate ion, with the chemical formula NaBrO4 . It is a powerful oxidizing agent and is highly reactive . Like other perbromates, it contains the bromine atom in its highest oxidation state, which is +7 .

Synthesis Analysis

Sodium perbromate can be prepared by reacting sodium bromate with fluorine and sodium hydroxide . The reaction is as follows: NaBrO3 + F2 + 2 NaOH → NaBrO4 + 2 NaF + H2O . Another method for the synthesis of perbromate is based on the use of conductive-diamond electrodes . This procedure is able to produce significant amounts of perbromates by electrolyses of bromate solutions .Molecular Structure Analysis

The molecular formula of Sodium perbromate is BrNaO4 . The average mass is 166.891 Da and the monoisotopic mass is 165.887756 Da .Chemical Reactions Analysis

Sodium perbromate is a strong oxidizing agent and can react vigorously with reducing agents . It can be used in various chemical reactions to oxidize other compounds . It is also found as a by-product in the electrolysis of bromate solutions .Physical And Chemical Properties Analysis

Sodium perbromate is typically a white crystalline solid . It has a molar mass of 166.89 g/mol and a density of 2.57 g/cm3 . The melting point of Sodium perbromate is 266 °C .科学的研究の応用

Sodium and Sodium-Ion Batteries

Sodium perbromate finds application in sodium-ion batteries. Delmas (2018) provided an overview of the last 50 years of research in sodium batteries, highlighting their use for load leveling and electrical vehicles. Sodium-ion batteries are advantageous for stationary applications due to their long lifetime, power, cost, and material availability, making them relevant in the context of renewable energy sources (Delmas, 2018).

Synthesis of Perbromate Ion

Pisarenko et al. (2011) reported on new methods for synthesizing the perbromate ion, an elusive compound in conventional oxidation routes. They achieved this through the reaction of hypobromite and bromate ions in an alkaline sodium hypobromite solution. This finding is significant for understanding the chemistry of perbromate ions and their formation processes (Pisarenko et al., 2011).

Biomedical Applications of Sodium MRI

In the field of biomedical imaging, sodium perbromate plays a role. Madelin & Regatte (2013) presented an overview of sodium MRI's potential biomedical applications, such as in vivo imaging of human tissues for disease diagnosis and prognosis. Sodium MRI provides quantitative biochemical information on tissue viability, cell integrity, and function, offering new insights not available through standard proton MRI (Madelin & Regatte, 2013).

Paper Production from Non-Wood Raw Materials

Cherьopkіna et al. (2021) investigated the use of sodium perbromate in the delignification of non-wood raw materials for paper production. Their research demonstrated the effectiveness of sodium perbromate in processing fibrous first stuff from rapeseed stalks, indicating its utility in environmentally friendly paper manufacturing processes (Cherьopkіna et al., 2021).

Electrolysis in Water Disinfection

Bergmann et al. (2011) explored the use of sodium perbromate in the electrolysis of aqueous systems containing bromide, as part of research on drinking water disinfection. Their findings contribute to understanding the chemical processes and by-products, including perbromate, in the context of water treatment and disinfection (Bergmann et al., 2011).

特性

IUPAC Name |

sodium;perbromate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLURAKRVQIPBCC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)(=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO4, BrNaO4 |

Source

|

| Record name | sodium perbromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_perbromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187131 |

Source

|

| Record name | Sodium perbromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium perbromate | |

CAS RN |

33497-30-2 |

Source

|

| Record name | Sodium perbromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033497302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium perbromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8,12-Trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol](/img/structure/B1264753.png)

![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)